molecular formula C15H15NO4 B12336511 methyl 2-methylprop-2-enoate;1-phenylpyrrole-2,5-dione

methyl 2-methylprop-2-enoate;1-phenylpyrrole-2,5-dione

Cat. No.: B12336511
M. Wt: 273.28 g/mol
InChI Key: CIQSBUDHHGUYBB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylprop-2-enoate is typically synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation .

1-phenylpyrrole-2,5-dione can be synthesized through various methods, including the reaction of phenylhydrazine with maleic anhydride. This reaction is typically carried out in an organic solvent such as ethanol, with acetic acid as a catalyst .

Industrial Production Methods

Industrial production of methyl 2-methylprop-2-enoate involves the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate through a series of reactions involving methanol and carbon monoxide . The process is conducted in a continuous-stirred tank reactor at moderate temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

1-phenylpyrrole-2,5-dione undergoes reactions such as:

Common Reagents and Conditions

Major Products

    Polymerization: Poly(methyl methacrylate) (PMMA).

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Methacrylic acid and methanol.

Scientific Research Applications

Methyl 2-methylprop-2-enoate is extensively used in the production of polymers, resins, and coatings. It is also used in the manufacture of adhesives, sealants, and elastomers .

1-phenylpyrrole-2,5-dione has significant applications in medicinal chemistry. It is used as a scaffold for the synthesis of various biologically active compounds, including anticancer, antibacterial, and antifungal agents . Its unique structure allows for the development of drugs with diverse therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylprop-2-enoate is unique due to its ability to form PMMA, a highly versatile polymer with numerous applications. 1-phenylpyrrole-2,5-dione is unique due to its potential in medicinal chemistry as a scaffold for drug development .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C10H7NO2.C5H8O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-4(2)5(6)7-3/h1-7H;1H2,2-3H3

InChI Key

CIQSBUDHHGUYBB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.C1=CC=C(C=C1)N2C(=O)C=CC2=O

Related CAS

32554-23-7

Origin of Product

United States

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